molecular formula C10H13N3O2S B6183808 6-(ethenesulfonyl)-2-methyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine CAS No. 2613385-30-9

6-(ethenesulfonyl)-2-methyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine

Cat. No.: B6183808
CAS No.: 2613385-30-9
M. Wt: 239.3
InChI Key:
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Description

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

Numerous methods for the synthesis of pyrimidines are described in literature . For example, one efficient, facile, and eco-friendly synthesis of pyrimidine derivatives involves an oxidative [3 + 2 + 1] three-component annulation of amidines, ketones, and N,N -dimethylaminoethanol as the one carbon source .


Chemical Reactions Analysis

Pyrimidines have been known to exhibit a range of chemical reactions. Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .


Physical and Chemical Properties Analysis

Pyrimidines are known for their diverse chemical reactivity, accessibility and a wide range of biological activities .

Mechanism of Action

The mechanism of action of pyrimidines and their derivatives often depends on their specific structure and the target they interact with. For instance, some pyrimidines exhibit anti-inflammatory effects by inhibiting the expression and activities of certain vital inflammatory mediators .

Safety and Hazards

The safety and hazards associated with a specific pyrimidine derivative would depend on its exact structure. For general safety information, one can refer to the Safety Data Sheets (SDS) provided by chemical suppliers .

Future Directions

Pyrimidines and their derivatives continue to attract interest due to their wide range of biological activities. Future research may focus on the development of new pyrimidines as anti-inflammatory agents , anticancer agents , and other therapeutic targets.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-(ethenesulfonyl)-2-methyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine involves the reaction of 2-methyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine with ethenesulfonyl chloride in the presence of a base.", "Starting Materials": [ "2-methyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine", "ethenesulfonyl chloride", "base (such as triethylamine or pyridine)" ], "Reaction": [ "Add the base to a solution of 2-methyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine in a suitable solvent, such as dichloromethane or chloroform.", "Slowly add ethenesulfonyl chloride to the reaction mixture while stirring at room temperature.", "Allow the reaction to proceed for several hours, monitoring the progress by TLC or other suitable analytical method.", "Quench the reaction with water and extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane.", "Dry the organic layer over anhydrous sodium sulfate and concentrate the solution under reduced pressure to obtain the desired product as a solid or oil." ] }

CAS No.

2613385-30-9

Molecular Formula

C10H13N3O2S

Molecular Weight

239.3

Purity

95

Origin of Product

United States

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